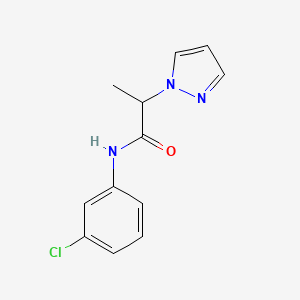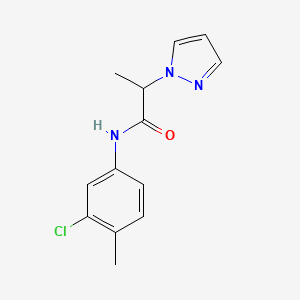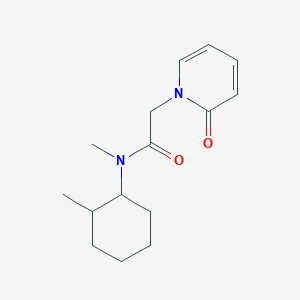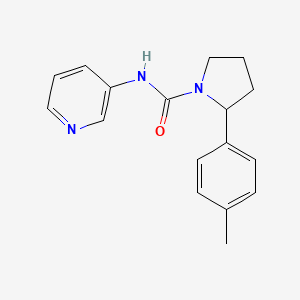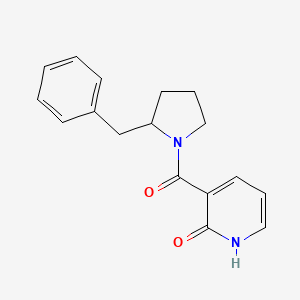
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one, also known as BPY-2-1, is a chemical compound that has been widely studied for its potential applications in scientific research. BPY-2-1 is a pyridinone derivative that exhibits a unique chemical structure and properties, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one is not yet fully understood. However, it has been suggested that its pharmacological activities are mediated through the inhibition of various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress.
Biochemical and Physiological Effects:
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been demonstrated to inhibit the production of pro-inflammatory cytokines and chemokines, as well as to induce apoptosis in cancer cells. Moreover, 3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has been shown to protect against oxidative stress-induced damage and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has several advantages for use in scientific research. It is relatively easy to synthesize and purify, and it exhibits potent pharmacological activities at low concentrations. However, there are also some limitations to its use. 3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one is not yet approved for clinical use, and its safety and toxicity profiles are not well established. Moreover, further studies are needed to elucidate its mechanism of action and to determine its potential side effects.
Direcciones Futuras
There are several future directions for the study of 3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one. One potential area of research is the development of new therapeutic agents based on its chemical structure and pharmacological activities. Moreover, further studies are needed to elucidate its mechanism of action and to determine its potential applications in the treatment of various diseases. Additionally, the safety and toxicity profiles of 3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one need to be further investigated to ensure its suitability for clinical use.
Métodos De Síntesis
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one can be synthesized through a multi-step process involving the condensation of 2-acetylpyridine with benzylamine, followed by cyclization and subsequent acylation with ethyl chloroformate. The resulting product is purified through column chromatography and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. Moreover, 3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one has been demonstrated to possess potent antioxidant activity, making it a promising candidate for the development of new therapeutic agents for various diseases.
Propiedades
IUPAC Name |
3-(2-benzylpyrrolidine-1-carbonyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c20-16-15(9-4-10-18-16)17(21)19-11-5-8-14(19)12-13-6-2-1-3-7-13/h1-4,6-7,9-10,14H,5,8,11-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSLPXDDFQHSAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CNC2=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7494419.png)
![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7494428.png)
![2-methyl-1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494430.png)
![[(3-Chlorophenyl)-(2-phenylpropylamino)methyl]phosphonic acid](/img/structure/B7494431.png)

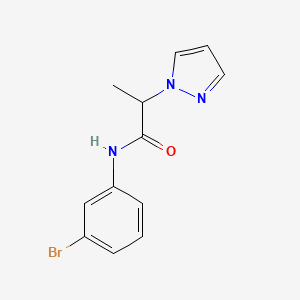
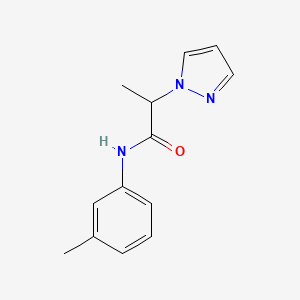
![1-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B7494467.png)
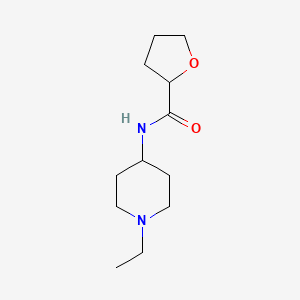
![N-[(5-bromothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7494479.png)
